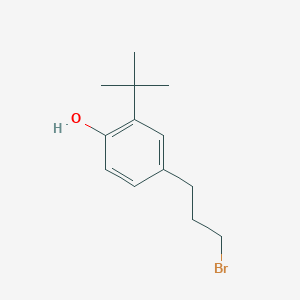
(2S)-1,4-diethoxybutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1,4-diethoxybutan-2-ol is an organic compound with the molecular formula C8H18O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of two ethoxy groups and a hydroxyl group attached to a butane backbone. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,4-diethoxybutan-2-ol typically involves the reaction of (S)-2-butanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of (S)-2-butanol is replaced by an ethoxy group. The reaction conditions usually involve refluxing the reactants in an aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,4-diethoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be reduced to (2S)-1,4-diethoxybutane using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: (2S)-1,4-diethoxybutan-2-one.
Reduction: (2S)-1,4-diethoxybutane.
Substitution: Various substituted butanols depending on the nucleophile used.
Scientific Research Applications
(2S)-1,4-diethoxybutan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1,4-diethoxybutan-2-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways fully.
Comparison with Similar Compounds
Similar Compounds
(2S)-1,4-dimethoxybutan-2-ol: Similar structure but with methoxy groups instead of ethoxy groups.
(2S)-1,4-diethoxybutane: Lacks the hydroxyl group present in (2S)-1,4-diethoxybutan-2-ol.
(2S)-1,4-diethoxybutan-2-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its combination of ethoxy and hydroxyl groups, which confer specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various industrial applications.
Properties
CAS No. |
253310-93-9 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(2S)-1,4-diethoxybutan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-3-10-6-5-8(9)7-11-4-2/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
FVQOQCNDUHGCFB-QMMMGPOBSA-N |
Isomeric SMILES |
CCOCC[C@@H](COCC)O |
Canonical SMILES |
CCOCCC(COCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


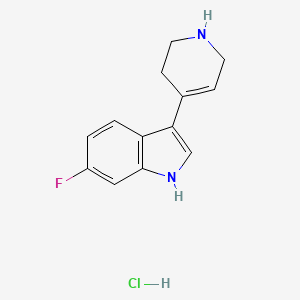
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
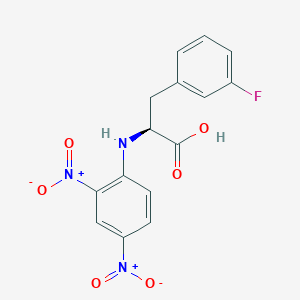
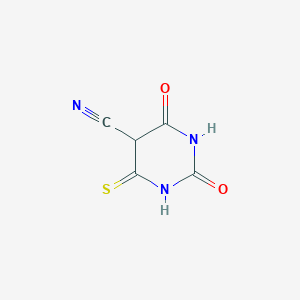
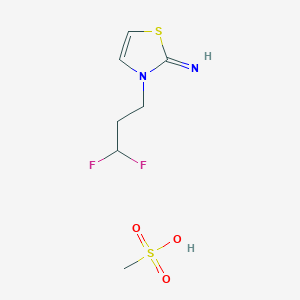
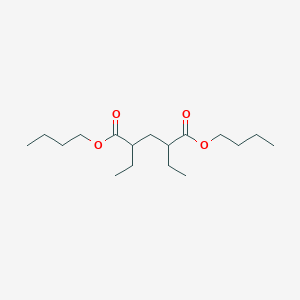
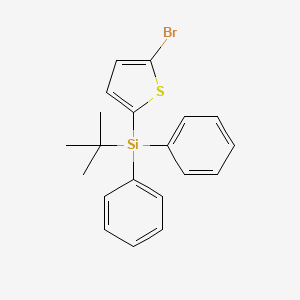
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)
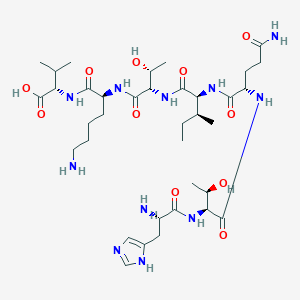
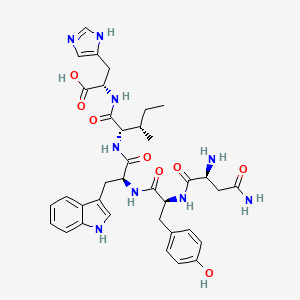
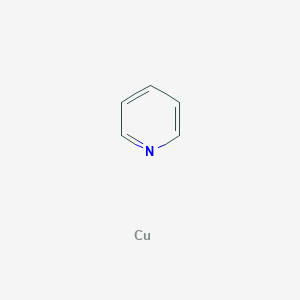
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)](/img/structure/B14246667.png)
![1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole](/img/structure/B14246674.png)
